molecular formula C16H14N2O3 B11318579 N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide

N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide

Cat. No.: B11318579
M. Wt: 282.29 g/mol
InChI Key: PDRGCUJVJYKTAN-UHFFFAOYSA-N
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Description

N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline moiety substituted with an ethoxy group at the 8th position and a furan ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the ethoxyquinoline and furan moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study biological processes involving quinoline and furan derivatives.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can undergo redox reactions, generating reactive oxygen species that induce cellular damage. These combined effects contribute to its potential therapeutic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide is unique due to the specific combination of the ethoxyquinoline and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide

InChI

InChI=1S/C16H14N2O3/c1-2-20-13-8-7-12(11-5-3-9-17-15(11)13)18-16(19)14-6-4-10-21-14/h3-10H,2H2,1H3,(H,18,19)

InChI Key

PDRGCUJVJYKTAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2

Origin of Product

United States

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